![molecular formula C22H16BrClN2O3 B12005103 [4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate CAS No. 765275-53-4](/img/structure/B12005103.png)
[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the chemical formula C28H21BrClN3O5S, is a fascinating member of the chemical world. It features a hydrazone linkage and aromatic rings, making it an intriguing subject for study.
Métodos De Preparación
Synthetic Routes:
The synthetic route to this compound involves the condensation of a hydrazine derivative with a benzoyl chloride compound. The reaction proceeds via an imine intermediate, leading to the formation of the hydrazone bond. The specific synthetic steps and conditions can vary, but the overall process is well-established.
Industrial Production:
While industrial-scale production details might be proprietary, laboratories typically synthesize this compound using standard organic chemistry techniques. Researchers employ reagents like hydrazine hydrate, benzoyl chloride, and bromine derivatives to achieve the desired product.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The phenyl ring can undergo oxidation reactions, potentially leading to the formation of phenolic compounds.
Substitution: The bromine atom is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Common Reagents:
Hydrazine hydrate: Used for hydrazone formation.
Bromine: Introduces the bromine atom.
Base (e.g., NaOH): Facilitates the condensation reaction.
Major Products:
The major product is the target compound itself, 4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl 2-chlorobenzoate.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic properties or drug development.
Industry: Used in material science or as a precursor for other compounds.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparación Con Compuestos Similares
While I don’t have direct information on similar compounds, researchers often compare this compound’s properties, reactivity, and applications with related hydrazones and benzoyl derivatives.
Propiedades
Número CAS |
765275-53-4 |
|---|---|
Fórmula molecular |
C22H16BrClN2O3 |
Peso molecular |
471.7 g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H16BrClN2O3/c1-14-6-2-3-7-17(14)21(27)26-25-13-15-12-16(23)10-11-20(15)29-22(28)18-8-4-5-9-19(18)24/h2-13H,1H3,(H,26,27)/b25-13+ |
Clave InChI |
QZWKZHFJFKKDTQ-DHRITJCHSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
SMILES canónico |
CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


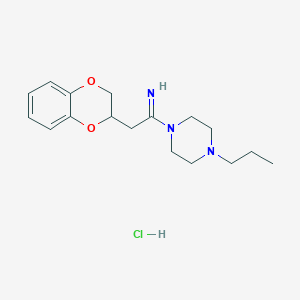


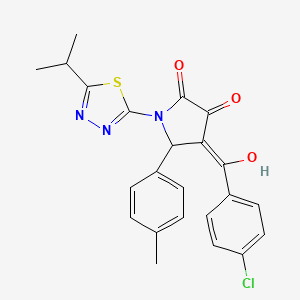

![Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12005063.png)
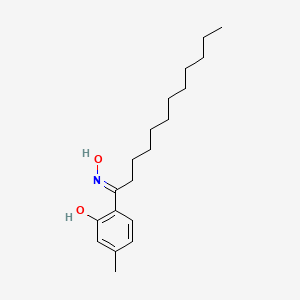
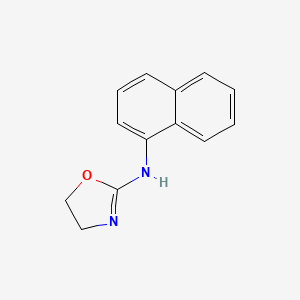
![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B12005077.png)
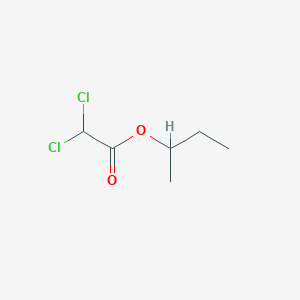
![4-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12005084.png)

![[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005093.png)
![(5Z)-5-{[1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005101.png)
